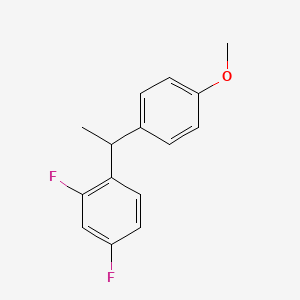

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene

Description

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene (CAS: 84863-83-2, 98% purity) is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at positions 2 and 4, along with a 1-(4-methoxyphenyl)ethyl group at position 1 . The methoxy group (–OCH₃) is electron-donating, while the fluorine atoms introduce electron-withdrawing effects, creating a unique electronic profile. This compound is structurally significant in pharmaceutical synthesis, particularly as an intermediate in the preparation of cyclohexanecarboxamide derivatives, as seen in patented kinase inhibitors .

Propriétés

IUPAC Name |

2,4-difluoro-1-[1-(4-methoxyphenyl)ethyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2O/c1-10(11-3-6-13(18-2)7-4-11)14-8-5-12(16)9-15(14)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVUIJFHFMPJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene typically involves the use of fluorinated benzene derivatives and methoxyphenyl ethyl groups. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives with altered functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.

Applications De Recherche Scientifique

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy group can also play a role in the compound’s overall reactivity and interaction with biological systems .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Halogen Substitution: Fluorine vs. Chlorine

- Target Compound : The 2,4-difluoro substitution enhances electrophilic aromatic substitution (EAS) reactivity at the meta position due to fluorine’s strong electronegativity.

- Analog: 1-Butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene (CAS: 34197-10-9) replaces fluorine with chlorine atoms.

Functional Group Variations

- Ketone vs. Ethyl Bridge: Oxidation of 1-methoxy-4-(1-methylethyl)benzene yields 1-(4-methoxyphenyl)ethanone, where the ethyl group is replaced by a ketone (–CO–). The ketone’s polarity increases solubility in polar solvents but reduces stability under basic conditions compared to the ethyl bridge in the target compound .

- Isocyanate Derivatives : 2,4-Difluoro-1-(isocyanatomethyl)benzene (CAS: 1291101-40-0) features a reactive isocyanate (–NCO) group. This group enables polymerization or cross-linking reactions, contrasting with the inert ethyl-methoxyphenyl group in the target compound .

Electronic and Steric Modifications

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (–OCH₃) : In the target compound, the methoxy group donates electrons via resonance, activating the benzene ring for electrophilic substitution.

- Trifluoromethyl (–CF₃) : In 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene, the –CF₃ group withdraws electrons, deactivating the ring and directing reactions to specific positions. This starkly alters reactivity compared to the target compound .

Conformational Flexibility

- Ethynyl vs. Ethyl Bridges : Compounds like 1-Methoxy-4-((4-(trifluoromethyl)phenyl)ethynyl)benzene incorporate a rigid ethynyl (–C≡C–) bridge, limiting rotational freedom. In contrast, the ethyl (–CH₂CH₂–) bridge in the target compound allows greater conformational flexibility, influencing binding interactions in drug design .

Pharmaceutical Intermediates

- The target compound is utilized in synthesizing kinase inhibitors, where the difluorophenyl and methoxyphenyl groups optimize binding affinity and metabolic stability .

- Astemizole: A structurally related antihistamine incorporates a 4-methoxyphenylethyl group but adds a benzimidazole-piperidine scaffold, highlighting how minor substituent changes can shift therapeutic functions .

Material Science

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

| Group | Electronic Effect | Example Compound | Impact on Reactivity |

|---|---|---|---|

| –OCH₃ | Electron-donating | Target compound | Activates ring for EAS |

| –CF₃ | Electron-withdrawing | 1-Methoxy-4-((4-CF₃-phenyl)ethynyl)benzene | Deactivates ring, directs meta substitution |

| –F | Electron-withdrawing | Target compound | Ortho/para-directing deactivation |

| –Cl | Weakly deactivating | 1-Butoxy-4-[trichloro-...]benzene | Increases lipophilicity |

Activité Biologique

2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene is a fluorinated aromatic compound with significant potential in various biological applications. Its structure, featuring difluoromethyl and methoxy functional groups, suggests possible interactions with biological molecules. This article reviews its biological activities, including antimicrobial and anticancer properties, supported by case studies and research findings.

The compound can be described as follows:

- Chemical Formula : C16H16F2O

- Molecular Weight : 284.30 g/mol

- IUPAC Name : 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene

Antimicrobial Activity

Research indicates that 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition (MIC: 32 µg/mL) | |

| Escherichia coli | Moderate inhibition (MIC: 64 µg/mL) | |

| Candida albicans | Significant inhibition (MIC: 16 µg/mL) |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 15 | Growth inhibition |

| MCF-7 (Breast Cancer) | 20 | Apoptotic induction |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis, likely due to its ability to bind to specific molecular targets in cancer cells .

The biological activity of 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene is hypothesized to involve:

- Enzyme Inhibition : The presence of fluorine atoms enhances binding affinity to enzymes involved in metabolic pathways.

- Receptor Interaction : The methoxy group may facilitate interactions with receptor sites, altering their activity and downstream effects.

- Signaling Pathway Modulation : The compound may influence pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of various fluorinated compounds against E. coli, 2,4-Difluoro-1-(1-(4-methoxyphenyl)ethyl)benzene demonstrated a significant reduction in bacterial viability in a dose-dependent manner. The study highlighted its potential as a scaffold for developing novel antibiotics .

Case Study 2: Anticancer Activity in Vivo

In vivo studies using xenograft models of A549 lung cancer cells showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.